Methyl phenylpropiolate
CAS No.: 4891-38-7
Cat. No.: VC3701889
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4891-38-7 |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 3-phenylprop-2-ynoate |
| Standard InChI | InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 |
| Standard InChI Key | JFGWPXKGINUNDH-UHFFFAOYSA-N |
| SMILES | COC(=O)C#CC1=CC=CC=C1 |
| Canonical SMILES | COC(=O)C#CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Methyl phenylpropiolate (CAS Registry Number: 4891-38-7) is an alkyne ester with the molecular formula C10H8O2. Structurally, it consists of a phenyl group attached to an acetylenic linkage that connects to a methyl ester functionality. The compound features a linear carbon-carbon triple bond, giving it unique reactivity patterns that make it valuable in organic synthesis .
Nomenclature and Identification
The compound is known by several systematic and common names in chemical literature:
| Identifier Type | Information |
|---|---|
| IUPAC Name | Methyl 3-phenyl-2-propynoate |
| Common Names | Methyl phenylpropiolate, Methyl 3-phenylpropynoate, Methyl phenylacetylenecarboxylate, Methyl phenylethynecarboxylate |
| Molecular Formula | C10H8O2 |
| CAS Registry Number | 4891-38-7 |
| ChemSpider ID | 122001 |
| MDL Number | MFCD00041685 |
| InChIKey | JFGWPXKGINUNDH-UHFFFAOYSA-N |
Table 1: Chemical identifiers for Methyl phenylpropiolate
Physical and Chemical Properties
Methyl phenylpropiolate exhibits distinctive physical properties that influence its handling, storage, and applications in chemical synthesis. At standard conditions, it exists as a clear liquid that solidifies at temperatures below its melting point.
Physical Properties
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 160.17 | g/mol |
| Physical State (25°C) | Liquid | - |
| Color | Clear colorless to pale yellow | - |
| Melting Point | 26 | °C |
| Boiling Point | 109-112 (at 2 mmHg) | °C |
| Density | 1.086 | g/mL at 25°C |
| Flash Point | >230 | °F |
Table 2: Physical properties of Methyl phenylpropiolate
Chemical Reactivity
Methyl phenylpropiolate contains multiple reactive functional groups that contribute to its versatility in organic synthesis. The carbon-carbon triple bond (alkyne) is particularly reactive toward nucleophilic addition, making the compound valuable for various transformations. Additionally, the ester group provides opportunities for further functionalization through hydrolysis, transesterification, or reduction reactions .
The compound's reactivity is particularly evident in its interactions with transition metal compounds. For example, it reacts with iron carbonyl complexes Fe2(CO)9 to form organoiron carbonyl complexes, highlighting its ability to coordinate with metals through the alkyne functionality .
Synthesis Methods
Methyl phenylpropiolate can be synthesized through various routes, with the most direct approach involving the esterification of phenylpropiolic acid with methanol.
Applications in Organic Chemistry
Methyl phenylpropiolate serves as a valuable building block in organic synthesis due to its unique structural features and reactivity profile.
Synthetic Applications
The compound finds applications in the synthesis of:
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Bicyclohexadienes - complex cyclic structures used in the preparation of natural products and pharmaceutical intermediates .
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cis-Methyl cinnamate - an important fragrance component and synthetic intermediate .
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(E)-Alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives - compounds with potential applications in medicinal chemistry and materials science .
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Organoiron carbonyl complexes - formed by reacting methyl phenylpropiolate with Fe2(CO)9, these complexes have applications in organometallic chemistry and catalysis .
Thermodynamic Properties
Thermodynamic data for methyl phenylpropiolate provides insight into its energetic properties and behavior in chemical reactions.
Thermochemical Data
| Thermodynamic Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH° liquid) | -68.5 ± 5.0 | kJ/mol | Calculated | |
| Combustion Enthalpy (ΔcH° liquid) | -5009.9 | kJ/mol | Calculated | Moureu and Andre, 1914 |
Table 3: Thermodynamic properties of Methyl phenylpropiolate
The negative standard enthalpy of formation indicates that the formation of methyl phenylpropiolate from its elements in their standard states is an exothermic process. The large negative combustion enthalpy reflects its energy content when completely oxidized.
| Parameter | Recommendation |
|---|---|
| Temperature | Room temperature |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Container | Tightly sealed to prevent moisture exposure |
| Light Exposure | Protect from direct sunlight |
Table 4: Storage recommendations for Methyl phenylpropiolate
The compound should be stored under an inert atmosphere at room temperature to prevent degradation through oxidation or moisture-induced hydrolysis of the ester group. As with many reactive organic compounds, it should be handled in well-ventilated areas using appropriate personal protective equipment.
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